molecular formula C8H7Cl2NO3S B7704317 3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid CAS No. 182278-27-9

3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid

Cat. No.: B7704317
CAS No.: 182278-27-9
M. Wt: 268.12 g/mol
InChI Key: OPCIXVNBLBTILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid is a useful research compound. Its molecular formula is C8H7Cl2NO3S and its molecular weight is 268.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Agents Synthesis :

    • Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, related to the compound , were synthesized and evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia (Temple et al., 1983).
  • Anticancer Activity of Triazinone Derivatives :

    • S-Glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one showed significant anticancer activities in vitro. Compounds related to "3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid" were active cytotoxic agents against different cancer cell lines (Saad & Moustafa, 2011).
  • Method for Synthesizing 3-(Aminothiocarbonylthio)propanoic Acids :

    • A method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, was developed (Orlinskii, 1996).
  • Catalyst in Formylation and Acetylation of Alcohols :

    • The compound was used in the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a catalyst for the formylation and acetylation of alcohols under various conditions (Niknam & Saberi, 2009).
  • Antioxidant Properties of Triazole Derivatives :

    • New compounds with antioxidant properties were synthesized, including derivatives of ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles (Dovbnya et al., 2022).
  • In Vitro and In Vivo Evaluation of Alphavbeta3 Antagonist :

    • The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, related to the chemical , was identified as a potent alphavbeta3 antagonist with potential application in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
  • Use in Enhancing Reactivity of Polybenzoxazine :

    • 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) is related to the compound and was used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
  • Analytical Methods for Quality Control of Pharmaceutical Ingredients :

    • 3-Quinolin-4-one propanoic acids, similar to the compound , were analyzed for their inclusion in control methods of pharmaceutical ingredients (Zubkov et al., 2016).
  • Safety Evaluation for Food Contact Materials :

    • The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, related to the compound, was evaluated for use in food contact materials (Flavourings, 2011).

Properties

IUPAC Name

3-[(3,5-dichloro-6-oxo-1H-pyridin-2-yl)sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c9-4-3-5(10)8(11-7(4)14)15-2-1-6(12)13/h3H,1-2H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCIXVNBLBTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)SCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid
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3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid
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3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid
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3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid

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